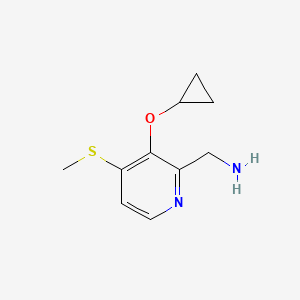
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridinylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and methylthio groups.
Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques, such as those used in the preparation of similar pyridine derivatives, are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine : Similar in structure but with the methylthio group at a different position.
- (5-Cyclopropoxy-4-methylpyridin-3-yl)methanamine : Another pyridine derivative with different substituents.
Uniqueness
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
(3-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-9-4-5-12-8(6-11)10(9)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
CCKWADNBYACXED-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NC=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



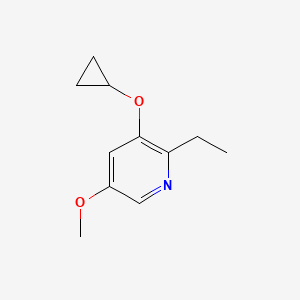

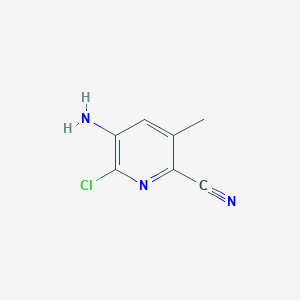
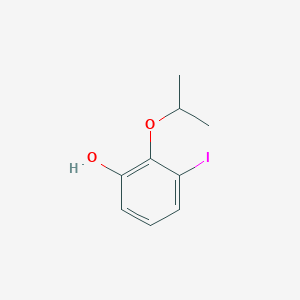
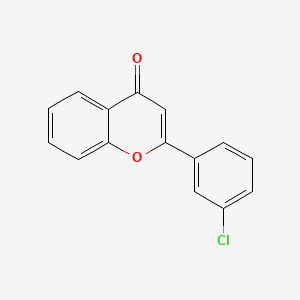


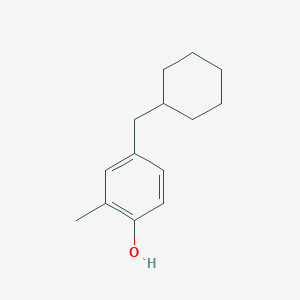
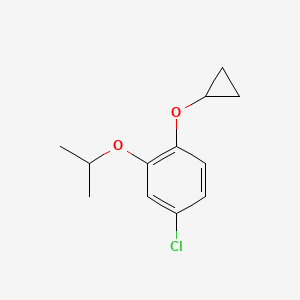
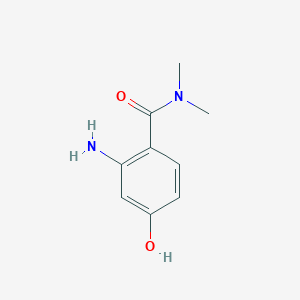
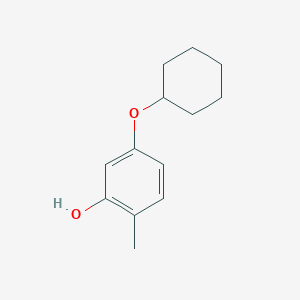
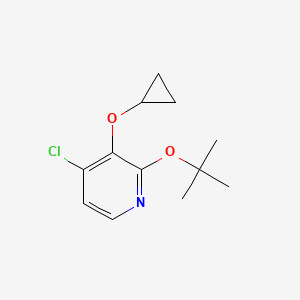
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
